DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium
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Overview
Description
DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium: is a complex organometallic compound with the molecular formula C38H20Cl2Fe2N2Pd2 and a molecular weight of 900.02 g/mol . This compound is notable for its unique structure, which includes both ferrocene and palladium components, making it an interesting subject for research in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium typically involves the reaction of ferrocene derivatives with palladium chloride in the presence of suitable ligands . The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium undergoes various types of chemical reactions, including:
Oxidation: The ferrocene component can undergo oxidation reactions, often leading to the formation of ferrocenium ions.
Reduction: The palladium center can participate in reduction reactions, particularly in catalytic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride or ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene component typically yields ferrocenium salts, while reduction of the palladium center can lead to the formation of palladium(0) complexes .
Scientific Research Applications
Chemistry: In chemistry, DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound in drug development, particularly for its anticancer properties. The ferrocene component is known for its bioactivity, and the palladium center can facilitate the delivery of the compound to target cells .
Industry: In industry, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific electronic and magnetic properties .
Mechanism of Action
The mechanism of action of DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium involves several molecular targets and pathways:
Catalysis: The palladium center acts as a catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Di-μ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II): This compound has a similar palladium center but different ligands, leading to variations in reactivity and applications.
Bis(ferrocenyl)dipalladium(II) complexes: These compounds also contain ferrocene and palladium components but differ in their specific structures and properties.
Uniqueness: DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium is unique due to its combination of ferrocene and palladium components, which confer both catalytic and bioactive properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
InChI |
InChI=1S/2C14H13N.2C5H5.2ClH.2Fe.2Pd/c2*1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;2*1-2-4-5-3-1;;;;;;/h2*3-5,7-10H,1-2H3;2*1-5H;2*1H;;;;/q2*-1;;;;;;;;+2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPPDYVVCVABQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)[C]2[CH][CH][CH][C-]2.CC1=CC=C(C=C1)N=C(C)[C]2[CH][CH][CH][C-]2.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Pd][ClH+].[Fe].[Fe].[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38Cl2Fe2N2Pd2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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